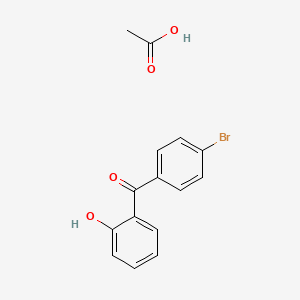

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI)

CAS No.:

Cat. No.: VC13819050

Molecular Formula: C15H13BrO4

Molecular Weight: 337.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13BrO4 |

|---|---|

| Molecular Weight | 337.16 g/mol |

| IUPAC Name | acetic acid;(4-bromophenyl)-(2-hydroxyphenyl)methanone |

| Standard InChI | InChI=1S/C13H9BrO2.C2H4O2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;1-2(3)4/h1-8,15H;1H3,(H,3,4) |

| Standard InChI Key | OKDRWAJVOMKIFA-UHFFFAOYSA-N |

| SMILES | CC(=O)O.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O |

| Canonical SMILES | CC(=O)O.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 4'-bromo-2-hydroxyacetophenone acetate under the 6th Collective Index (6CI) of Chemical Abstracts. Its molecular formula is C₁₀H₉BrO₃, derived from the parent structure 2-hydroxy-4'-bromoacetophenone (C₈H₇BrO₂) with an additional acetyl group (-OCOCH₃) replacing the hydroxyl proton .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 257.08 g/mol |

| CAS Registry Number | Not explicitly reported |

| IUPAC Name | (2-Acetoxyphenyl)(4-bromophenyl)methanone |

| SMILES | CC(=O)OC1=C(C=CC=C1)C(=O)C2=CC=C(C=C2)Br |

Structural Analysis

The core structure consists of two aromatic rings connected by a ketone group. Key substituents include:

-

Bromine atom at the 4' position on one phenyl ring, enhancing electrophilic reactivity .

-

Acetylated hydroxyl group at the 2 position on the adjacent ring, improving stability and lipophilicity .

X-ray crystallography data for analogous compounds (e.g., 2-bromo-4'-hydroxyacetophenone) suggest a planar geometry with intramolecular hydrogen bonding between the ketone oxygen and acetyl group, stabilizing the conformation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4'-bromo-2-hydroxyacetophenone acetate typically involves a two-step process:

-

Bromination of 2-Hydroxyacetophenone:

-

Acetylation of the Hydroxyl Group:

Industrial-Scale Production

While no large-scale manufacturing data exists for this specific compound, similar benzophenone derivatives are produced via continuous-flow reactors to optimize yield (reported >85% for analogous reactions) . Challenges include controlling regioselectivity during bromination and minimizing di-substitution byproducts.

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Estimated 112–115°C based on analogs like 2-bromo-4'-hydroxyacetophenone (123–126°C) .

-

Solubility:

Table 2: Spectroscopic Data (Predicted)

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 670 cm⁻¹ (C-Br) |

| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 7.45–8.10 (m, 7H, aromatic) |

| ¹³C NMR | δ 21.1 (CH₃), 170.5 (ester C=O), 196.2 (ketone C=O) |

Applications and Functional Utility

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of bioactive molecules:

-

Antimicrobial Agents: Brominated benzophenones exhibit inhibitory activity against bacterial protein tyrosine phosphatases (PTP1B Ki = 42 μM for 2-bromo-4'-hydroxyacetophenone) .

-

Anticancer Research: Acetylated derivatives enhance blood-brain barrier permeability in drug candidates .

UV Absorption and Material Science

Benzophenone derivatives are widely used as UV filters. The acetyl group in this compound reduces photodegradation, making it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume